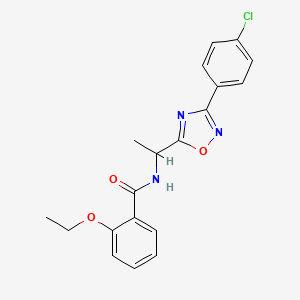
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide, also known as HMQAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of certain enzymes involved in the progression of neurodegenerative diseases. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has also been found to activate certain signaling pathways that are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide is its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for the treatment of various diseases. However, there are also several limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide and its potential side effects.
未来方向
There are several future directions for the research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods that can produce N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide in larger quantities. In addition, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide and its potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide in human clinical trials.
Conclusion:
In conclusion, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. While there are several limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide in lab experiments, there are also several future directions for research on this compound. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has the potential to be a valuable tool in the development of new treatments for a wide range of diseases.
合成方法
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methoxyphenylacetic acid with 2-amino-3-methoxybenzoic acid, followed by a condensation reaction with 2-hydroxy-6-methoxyquinoline-3-carbaldehyde. The resulting product is then treated with acetic anhydride to yield N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide. This synthesis method has been reported in several scientific studies and has been found to be effective in producing high yields of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)acetamide has been shown to have anti-cancer properties and may be effective in the treatment of certain types of cancer.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)22(18-6-4-5-7-19(18)26-3)12-15-10-14-11-16(25-2)8-9-17(14)21-20(15)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVNUVBMLPRVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)

![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)

![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)




